molecular formula C8H8ClNO2 B081249 1-Chloro-2,5-dimethyl-3-nitrobenzene CAS No. 13711-22-3

1-Chloro-2,5-dimethyl-3-nitrobenzene

Cat. No. B081249
Key on ui cas rn: 13711-22-3
M. Wt: 185.61 g/mol
InChI Key: ICVFACWRHDRTIM-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

To a solution of commercially available 2-chloro-1,4-dimethylbenzene (5 mL, 37 mmol) in concentrated H2SO4 (5 mL) cooled to 0-5° C. was added dropwise concentrated HNO3 (4.7 mL, 74.6 mmol) over 20 min. After the addition, the reaction was stirred at 0-5° C. for 30 min, then poured carefully into a mixture of ice and saturated aqueous K2CO3 solution (40 mL), and extracted with EtOAc (3×). The combined EtOAc extracts were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was chromatographed (silica gel), eluting with 10-30% EtOAc/hexane to give a mixture of the title compound and its regioisomer (1-chloro-2,5-dimethyl-4-nitrobenzene) (3.0 g). The mixture was further chromatographed (silica gel) eluting with 10% CH2Cl2 in hexane to afford pure compound 19A (0.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[N+:10]([O-])([OH:12])=[O:11].C([O-])([O-])=O.[K+].[K+].ClC1C=C(C)C([N+]([O-])=O)=CC=1C>OS(O)(=O)=O>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)C)[N+](=O)[O-])C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0-5° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel)
WASH
Type
WASH
Details
eluting with 10-30% EtOAc/hexane
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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